molecular formula C18H11ClN2O2S B2930345 N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide CAS No. 477503-79-0

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2930345
CAS No.: 477503-79-0
M. Wt: 354.81
InChI Key: CCFRPLWRBAJKAC-UHFFFAOYSA-N
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Description

The compound “N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide” contains several functional groups including a benzoxazole, a phenyl group, a chlorothiophene, and a carboxamide . Benzoxazole derivatives are known to exhibit various biological activities .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide could undergo hydrolysis, and the benzoxazole might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure and functional groups of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Copper-Catalyzed Intramolecular Cyclization: This compound has been used in the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization, showcasing its utility in organic synthesis processes (Wang et al., 2008).
  • Antimicrobial and Antitubercular Activities: Certain derivatives of this compound have demonstrated antimicrobial and antitubercular properties, indicating potential applications in developing new therapeutic agents (Talupur et al., 2021); (Rao & Subramaniam, 2015).
  • Photophysical Characteristics: Studies have been conducted on the photophysical properties of derivatives of this compound, which could have implications in material science and fluorescence applications (Padalkar et al., 2011).

Drug Development and Pharmacology

  • Diuretic Activity: Research has been conducted on the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives, indicating its potential in drug development for conditions requiring diuresis (Yar & Ansari, 2009).
  • Antipsychotic Agents: Heterocyclic carboxamides, including benzothiazole derivatives, have been explored for their potential as antipsychotic agents (Norman et al., 1996).

Polymer and Material Science

  • Polyamide Synthesis: This compound has been used in the synthesis of novel polyamides, demonstrating its relevance in material science and polymer research (Hsiao et al., 2000).

Mechanism of Action

Mode of Action

Similar compounds have been shown to exhibit antimicrobial activity , suggesting that this compound may interact with its targets to inhibit microbial growth or function.

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that this compound may have similar effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, it’s important to avoid dust formation, avoid breathing in the compound, and use personal protective equipment when handling similar compounds .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2S/c19-16-10-9-15(24-16)17(22)20-12-7-5-11(6-8-12)18-21-13-3-1-2-4-14(13)23-18/h1-10H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFRPLWRBAJKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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